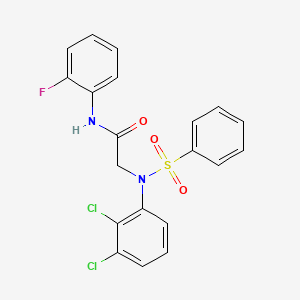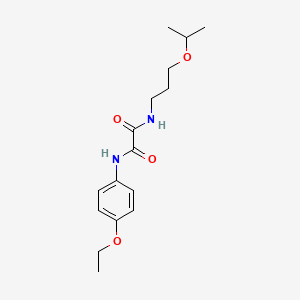
N-(4-ethoxyphenyl)-N'-(3-isopropoxypropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-(3-isopropoxypropyl)ethanediamide, commonly known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of compounds known as amides, which are widely used in medicinal chemistry due to their diverse biological activities.
作用機序
The mechanism of action of EPPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. EPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins.
Biochemical and physiological effects:
EPPA has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory activity, EPPA has been shown to have antioxidant properties and can scavenge free radicals. EPPA has also been shown to have antitumor activity and can inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
EPPA has several advantages as a research tool. It is relatively easy to synthesize and purify, and its biological activity has been well characterized. However, EPPA also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, EPPA has not been extensively studied in humans, so its potential toxicity and side effects are not well understood.
将来の方向性
There are several future directions for research on EPPA. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EPPA has been shown to have neuroprotective properties in animal models and may be able to slow the progression of these diseases. Another area of interest is its potential use as an antiviral agent. EPPA has been shown to inhibit the replication of certain viruses, including the Zika virus and the hepatitis C virus. Further research is needed to fully understand the potential of EPPA in these areas.
合成法
EPPA can be synthesized through a multistep process involving the reaction of 4-ethoxyaniline with 3-isopropoxypropylamine followed by the addition of ethanediamine. The resulting product can be purified through column chromatography to obtain pure EPPA.
科学的研究の応用
EPPA has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its use as an anti-inflammatory agent. EPPA has shown promising results in reducing inflammation in animal models and has been suggested as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-4-21-14-8-6-13(7-9-14)18-16(20)15(19)17-10-5-11-22-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLCQGYVFXQZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

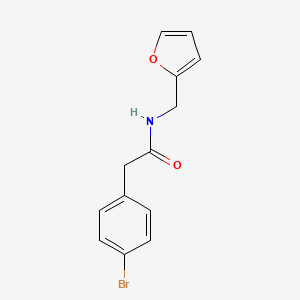
![N-cyclopropyl-2-{[1-(cyclopropylmethyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5017731.png)
![ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride](/img/structure/B5017737.png)
![1-(4-bromo-3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017741.png)
![1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B5017748.png)
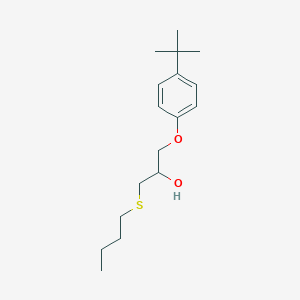
![N-[4-(diphenylmethyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5017772.png)
![1-(4-methoxybenzyl)-N-[(1R*,2S*)-2-phenylcyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5017774.png)
![2,2'-{[(3-nitrophenyl)sulfonyl]imino}diacetamide](/img/structure/B5017790.png)
![N-cyclopentyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5017799.png)
![3-methyl-5-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5017814.png)
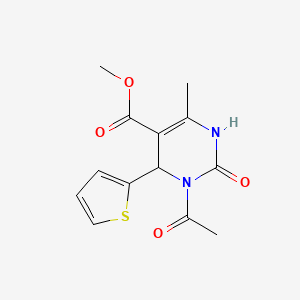
![N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017838.png)
